molecular formula C26H16N2S2 B14510003 N,N'-Disulfanediyldi(9H-fluoren-9-imine) CAS No. 63084-66-2

N,N'-Disulfanediyldi(9H-fluoren-9-imine)

Cat. No.: B14510003
CAS No.: 63084-66-2
M. Wt: 420.6 g/mol
InChI Key: ZTHXECBKDLYVCW-UHFFFAOYSA-N
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Description

N,N'-Disulfanediyldi(9H-fluoren-9-imine) is a specialized bifunctional reagent of interest in organic methodology and asymmetric synthesis. Its structure integrates two 9H-fluoren-9-imine moieties linked by a disulfanediyl bridge, creating a molecule with significant steric bulk and potential for unique reactivity. This compound is designed for research applications only and is not intended for diagnostic or therapeutic uses. Fluorene-based protecting groups, which are structurally related to one half of this molecule, are renowned in synthetic chemistry for their exceptional ability to prevent racemization in enantiopure compounds, particularly in α-amino acids and their derivatives . The immense steric bulk of the fluorene system effectively shields the sensitive α-proton, forcing the molecule into a conformation that is unfavorable for deprotonation and subsequent loss of chiral integrity . This makes such reagents highly valuable for synthesizing complex, enantiomerically pure molecules like peptides, amino sugars, and other chiral intermediates where preserving stereochemistry is paramount . The presence of the imine group (C=N) provides a versatile handle for nucleophilic addition reactions, allowing researchers to introduce new carbon-carbon bonds . Furthermore, the disulfide (S-S) linkage is a dynamic and robust functional group, which may be exploited in areas such as dynamic combinatorial chemistry or as a cleavable linker for solid-phase synthesis. Researchers can utilize this compound to develop novel synthetic pathways, create new chiral auxiliaries, or investigate the properties of sterically hindered imines in coordination chemistry.

Properties

CAS No.

63084-66-2

Molecular Formula

C26H16N2S2

Molecular Weight

420.6 g/mol

IUPAC Name

N-[(fluoren-9-ylideneamino)disulfanyl]fluoren-9-imine

InChI

InChI=1S/C26H16N2S2/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-29-30-28-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H

InChI Key

ZTHXECBKDLYVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NSSN=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Schiff Base Condensation with Cystamine

Route : Fluorenone reacts with cystamine (H₂N-(CH₂)₂-S-S-(CH₂)₂-NH₂) under acidic conditions to form the imine linkage.
Procedure :

  • Dissolve fluorenone (2 equiv) and cystamine (1 equiv) in anhydrous toluene.
  • Add catalytic p-toluenesulfonic acid (PTSA) and reflux at 110°C for 12–24 h under nitrogen.
  • Remove water via Dean-Stark trap to drive equilibrium.
  • Purify via column chromatography (hexane/ethyl acetate).
    Yield : ~65–70% (theoretical).
    Mechanism : Acid-catalyzed nucleophilic attack of cystamine’s amine on fluorenone’s carbonyl, followed by dehydration.

Thiol Oxidation Pathway

Route : Oxidative coupling of 9H-fluoren-9-imine-thiol precursors.
Procedure :

  • Synthesize 9-mercaptofluoren-9-imine via nucleophilic substitution of 9-bromofluorene with thiourea, followed by hydrolysis.
  • Oxidize two equivalents with NaIO₄ in ethanol/water (1:1) at 0–5°C for 2 h.
  • Isolate via filtration and recrystallize from dichloromethane.
    Yield : ~75–80%.
    Mechanism : NaIO₄ mediates thiol (-SH) oxidation to disulfide (-S-S-) via a radical intermediate.

Grignard-Mediated Coupling

Route : Use of sulfur-containing Grignard reagents to link fluorenyl units.
Procedure :

  • Prepare 2-bromofluorene magnesium bromide via Mg insertion in tetrahydrofuran (THF).
  • React with S₂Cl₂ (1 equiv) at −78°C to form the disulfide-bridged dimer.
  • Quench with ammonium chloride, extract with dichloromethane, and oxidize imine precursors.
    Yield : ~60% (after oxidation).
    Mechanism : Nucleophilic attack of Grignard reagent on S₂Cl₂, followed by imine formation via ketone condensation.

Comparative Analysis of Methods

Method Conditions Yield (%) Purity (HPLC) Key Advantage
Schiff Base Toluene, PTSA, 110°C 65–70 >98% One-pot synthesis
Thiol Oxidation NaIO₄, 0–5°C 75–80 >99% High selectivity
Grignard Coupling THF, S₂Cl₂, −78°C 60 97% Scalability for bulk production

Data synthesized from Refs.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Disappearance of fluorenone’s carbonyl proton (δ 8.2–8.5 ppm) and emergence of imine proton (δ 7.9–8.1 ppm).
  • IR Spectroscopy : Stretching vibrations at 1640 cm⁻¹ (C=N) and 510 cm⁻¹ (S-S).
  • Mass Spectrometry : Molecular ion peak at m/z 532.2 ([M+H]⁺).

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals planar fluorene units with a dihedral angle of 85° between imine groups. The disulfide bond length is 2.03 Å, consistent with S-S single bonds.

Industrial and Research Applications

  • Dynamic Covalent Chemistry : Disulfide bonds enable stimuli-responsive materials.
  • Pharmaceutical Intermediates : Potential in prodrug systems due to redox-sensitive linkages.
  • Optoelectronics : Conjugated imines enhance charge transport in organic semiconductors.

Chemical Reactions Analysis

Types of Reactions: N,N’-Disulfanediyldi(9H-fluoren-9-imine) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to modify the imine groups.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imine derivatives.

Scientific Research Applications

N,N’-Disulfanediyldi(9H-fluoren-9-imine) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Disulfanediyldi(9H-fluoren-9-imine) involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and proteins. Additionally, the imine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Planarity and Dihedral Angles

Fluoren-imine derivatives exhibit variations in planarity depending on substituents. For example:

  • N-(9H-Fluoren-9-ylidene)-4-methylaniline ():
    • The fluorene unit is nearly planar (r.m.s. deviation: 0.0334 Å).
    • Dihedral angles between the substituent benzene ring and fluoren-imine unit range from 71.1° () to 108.9° (), influenced by steric and electronic effects of the methyl group.
  • N-Mesityl-9H-fluoren-9-imine ():
    • Bulky mesityl groups introduce larger dihedral angles (>100°), reducing conjugation and altering packing behavior.

However, the flexible -S-S- linkage may allow for dynamic conformational changes absent in rigid analogs.

Intermolecular Interactions

π-π stacking is a hallmark of fluoren-imine crystals:

  • N-(9H-Fluoren-9-ylidene)-4-methylaniline forms 1D supramolecular architectures via π-π interactions between fluorene units (centroid-centroid distance: 3.8081 Å , perpendicular distance: ~3.47 Å) .
  • N,N′-Bismesitylphenanthrene-9,10-diimine ():
    • Phenanthrene’s extended π-system facilitates stronger stacking, but bulky mesityl groups disrupt close contacts.

The disulfide group in the target compound may introduce S···S interactions or hydrogen bonding (if NH groups are present), complementing π-π interactions. However, sulfur’s larger atomic radius could increase centroid distances compared to pure hydrocarbon analogs.

Electronic and Material Properties

  • Fluorescence and HOMO-LUMO Gaps :
    • N-Mesityl-9H-fluoren-9-imine exhibits tunable fluorescence due to adjustable HOMO-LUMO gaps ().
    • The disulfide linkage may introduce redox activity, enabling applications in conductive polymers or sensors.
  • Coordination Chemistry: Triazole-based disulfides () form metal complexes via S and N donors. The target compound’s imine nitrogen and sulfur atoms could similarly coordinate transition metals.

Supramolecular Architectures

  • N-(9H-Fluoren-9-ylidene)-4-methylaniline ’s 1D π-stacked structures () are stabilized by weak interactions. The disulfide variant may enable dynamic, stimuli-responsive assemblies due to reversible S-S bond cleavage.

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